(2-cyclopropylfuran-3-yl)methanol
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Overview
Description
(2-cyclopropylfuran-3-yl)methanol is an organic compound that features a furan ring substituted with a cyclopropyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropylfuran-3-yl)methanol typically involves the cyclopropylation of a furan derivative followed by the introduction of a methanol group. One common method involves the reaction of 2-furyl lithium with cyclopropyl bromide to form 2-cyclopropylfuran. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-cyclopropylfuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: (2-cyclopropylfuran-3-yl)methanal or (2-cyclopropylfuran-3-yl)carboxylic acid.
Reduction: Tetrahydro-(2-cyclopropylfuran-3-yl)methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(2-cyclopropylfuran-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-cyclopropylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(2-furyl)methanol: Lacks the cyclopropyl group, making it less sterically hindered.
(2-cyclopropylfuran-3-yl)ethanol: Contains an ethanol group instead of methanol, affecting its reactivity and solubility.
(2-cyclopropylfuran-3-yl)acetic acid:
Uniqueness
(2-cyclopropylfuran-3-yl)methanol is unique due to the presence of both a cyclopropyl group and a methanol group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
CAS No. |
2731010-65-2 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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